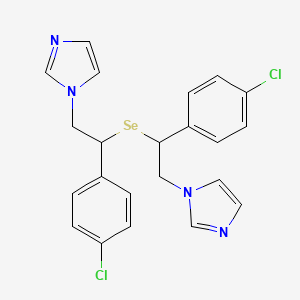
Antifungal agent 40
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 40 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a broad spectrum of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 40 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antifungal agent 40 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.
Aplicaciones Científicas De Investigación
Antifungal agent 40 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of various functional groups on antifungal activity.
Biology: Employed in studies investigating the cellular and molecular responses of fungi to antifungal agents.
Medicine: Utilized in the development of new antifungal therapies and in clinical trials to assess its efficacy and safety.
Industry: Applied in agricultural settings to protect crops from fungal infections and in the formulation of antifungal coatings and materials.
Mecanismo De Acción
The mechanism of action of Antifungal agent 40 involves the inhibition of key enzymes and pathways essential for fungal cell survival. It primarily targets the synthesis of ergosterol, a crucial component of the fungal cell membrane. By disrupting ergosterol synthesis, the compound compromises the integrity of the cell membrane, leading to cell lysis and death. Additionally, it may interfere with other cellular processes, such as DNA replication and protein synthesis, further enhancing its antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
Azoles: These compounds also inhibit ergosterol synthesis but may have different spectra of activity and resistance profiles.
Echinocandins: Target the fungal cell wall by inhibiting β-1,3-glucan synthesis.
Polyenes: Bind to ergosterol directly, forming pores in the cell membrane.
Uniqueness
Antifungal agent 40 stands out due to its broad-spectrum activity and lower propensity for resistance development compared to some other antifungal agents. Its unique chemical structure allows for multiple modes of action, making it a versatile and potent antifungal agent.
Propiedades
Fórmula molecular |
C22H20Cl2N4Se |
|---|---|
Peso molecular |
490.3 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]selanylethyl]imidazole |
InChI |
InChI=1S/C22H20Cl2N4Se/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2 |
Clave InChI |
MAQRMAREYLDICZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CN2C=CN=C2)[Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




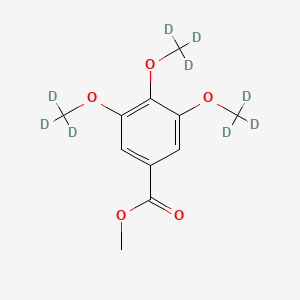
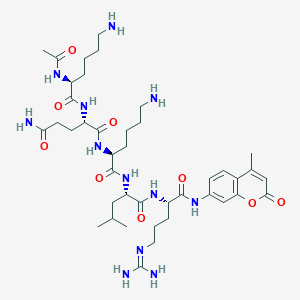

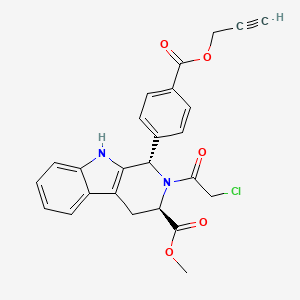

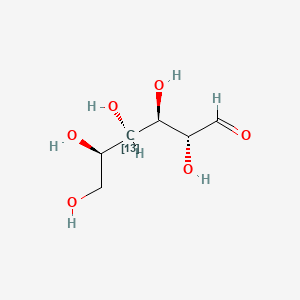
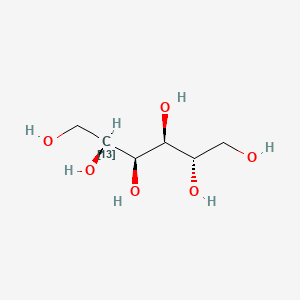
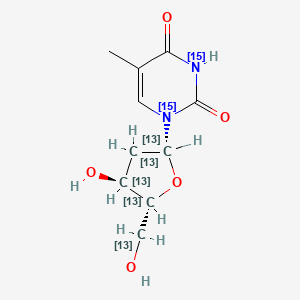
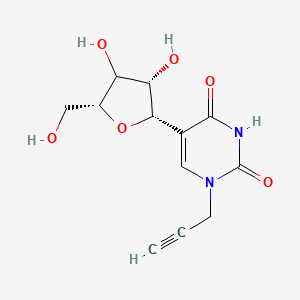
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
